5-Hydroxycyclohex-1-ene-1-carbonitrile
Overview
Description
5-Hydroxycyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C₇H₉NO. It features a cyclohexene ring with a hydroxyl group and a nitrile group attached. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydroxylation of Cyclohexene-1-carbonitrile: : One common method involves the hydroxylation of cyclohexene-1-carbonitrile using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
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Hydrocyanation of 5-Hydroxycyclohex-1-ene: : Another synthetic route involves the hydrocyanation of 5-hydroxycyclohex-1-ene. This reaction can be catalyzed by transition metal complexes, such as nickel or palladium catalysts, under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of 5-Hydroxycyclohex-1-ene-1-carbonitrile often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 5-Hydroxycyclohex-1-ene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of cyclohexene-1-one or cyclohexene-1-carboxylic acid.
Reduction: Formation of 5-hydroxycyclohex-1-ene-1-amine.
Substitution: Formation of 5-halo-cyclohex-1-ene-1-carbonitrile.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxycyclohex-1-ene-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 5-Hydroxycyclohex-1-ene-1-carbonitrile exerts its effects depends on its specific application. In chemical reactions, its hydroxyl and nitrile groups participate in various transformations, influencing the overall reaction pathway. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
5-Hydroxycyclohexanecarbonitrile: Contains a saturated ring, which affects its reactivity and stability.
Cyclohexane-1,2-diol: Lacks the nitrile group, leading to different chemical properties and applications.
Uniqueness
5-Hydroxycyclohex-1-ene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-hydroxycyclohexene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h2,7,9H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSOJWTUDVDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733850 | |
Record name | 5-Hydroxycyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-03-4 | |
Record name | 5-Hydroxycyclohex-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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